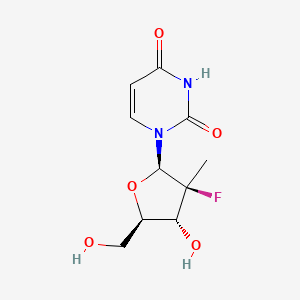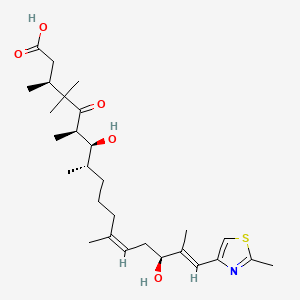
(3S,6R,7S,8S,12Z,15S,16E)-7,15-Dihydroxy-3,4,4,6,8,12,16-heptamethyl-17-(2-methylthiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3S,6R,7S,8S,12Z,15S,16E)-7,15-Dihydroxy-3,4,4,6,8,12,16-heptamethyl-17-(2-methylthiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid is a complex organic molecule characterized by multiple chiral centers and a unique structural framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R,7S,8S,12Z,15S,16E)-7,15-Dihydroxy-3,4,4,6,8,12,16-heptamethyl-17-(2-methylthiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their sequential coupling and functional group modifications. Common synthetic routes include:
Aldol Condensation: This step involves the formation of carbon-carbon bonds between aldehydes and ketones under basic conditions.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.
Thiazole Ring Formation: Construction of the thiazole ring through cyclization reactions involving sulfur and nitrogen-containing precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(3S,6R,7S,8S,12Z,15S,16E)-7,15-Dihydroxy-3,4,4,6,8,12,16-heptamethyl-17-(2-methylthiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Replacement of functional groups with other substituents using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme-substrate interactions and metabolic pathways. Its hydroxyl and thiazole groups are particularly useful for binding to specific biological targets.
Medicine
In medicine, (3S,6R,7S,8S,12Z,15S,16E)-7,15-Dihydroxy-3,4,4,6,8,12,16-heptamethyl-17-(2-methylthiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of certain enzymes, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups may form hydrogen bonds with active site residues, while the thiazole ring can engage in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties and used as a specialty solvent in organic synthesis.
Pregabalin Lactam Methylene Dimer: A compound with a specific structural formula and preparation method involving pregabalin and an aldehyde.
Uniqueness
What sets (3S,6R,7S,8S,12Z,15S,16E)-7,15-Dihydroxy-3,4,4,6,8,12,16-heptamethyl-17-(2-methylthiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid apart is its unique combination of hydroxyl, methyl, and thiazole groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C28H45NO5S |
|---|---|
分子量 |
507.7 g/mol |
IUPAC名 |
(3S,6R,7S,8S,12Z,15S,16E)-7,15-dihydroxy-3,4,4,6,8,12,16-heptamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid |
InChI |
InChI=1S/C28H45NO5S/c1-17(12-13-24(30)19(3)14-23-16-35-22(6)29-23)10-9-11-18(2)26(33)21(5)27(34)28(7,8)20(4)15-25(31)32/h12,14,16,18,20-21,24,26,30,33H,9-11,13,15H2,1-8H3,(H,31,32)/b17-12-,19-14+/t18-,20-,21+,24-,26-/m0/s1 |
InChIキー |
JYVIWIZNOJRYSN-ZQIGLLARSA-N |
異性体SMILES |
CC1=NC(=CS1)/C=C(\C)/[C@H](C/C=C(/C)\CCC[C@H](C)[C@@H]([C@@H](C)C(=O)C(C)(C)[C@@H](C)CC(=O)O)O)O |
正規SMILES |
CC1=NC(=CS1)C=C(C)C(CC=C(C)CCCC(C)C(C(C)C(=O)C(C)(C)C(C)CC(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


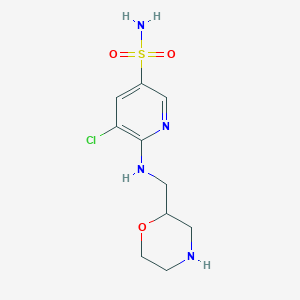

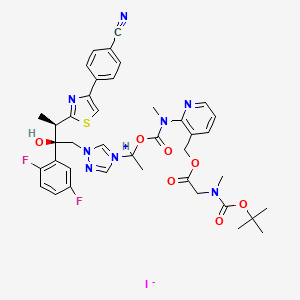
![2-Methyl-2-(methylsulfinyl)propanal O-[(Methylamino-d3)carbonyl]oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; Temik-d3 Sulfoxide](/img/structure/B13858625.png)
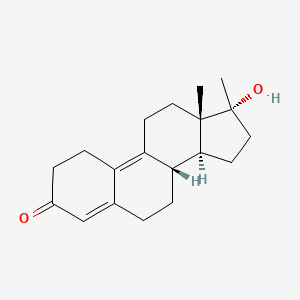
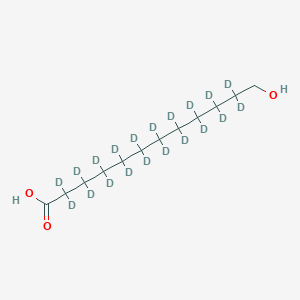
![3,4-difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide](/img/structure/B13858652.png)
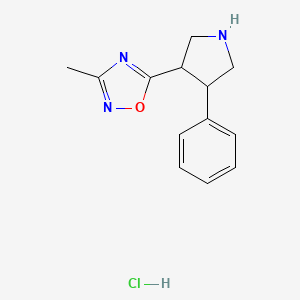
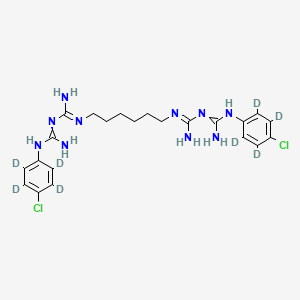
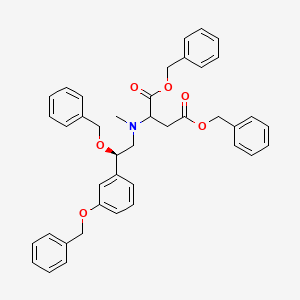
![N-Acetyl-3-(2-carboxypropyl)thio]alanine Ethyl Ester](/img/structure/B13858680.png)
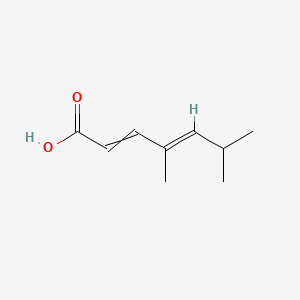
![2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13858688.png)
